molecular formula C14H25N4NaO11P2 B1669097 Citicoline sodium CAS No. 33818-15-4

Citicoline sodium

Cat. No. B1669097
CAS RN: 33818-15-4
M. Wt: 510.31 g/mol
InChI Key: YWAFNFGRBBBSPD-KDVMHAGBSA-M
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Description

Citicoline Sodium, also known as cytidine diphosphate-choline (CDP-choline) or cytidine 5’-diphosphocholine, is a naturally occurring compound that supports brain function and health . It plays a crucial role in forming neuron cell membranes and has neuroprotective properties such as promoting brain metabolism and increasing neurotransmitter levels in the central nervous system . It is available as a dietary supplement and has been investigated for the treatment of various neurological conditions such as stroke, traumatic brain injury, and dementia .


Synthesis Analysis

The synthesis of Citicoline Sodium involves the biotransformation of materials including 5’-cytidylate, phosphorylcholine, potassium hydroxide, and glucose with yeast as the biocatalyst . The process also includes extraction and separation with active carbon as the adsorbing carrier, Cl- type ion exchange resin as the separating carrier, and re-compounded water-alcohol mixture as the analyzing reagent .


Molecular Structure Analysis

The chemical structure of Citicoline Sodium consists of three main parts :


Chemical Reactions Analysis

Citicoline is a donor of choline in the biosynthesis of choline-containing phosphoglycerides . It has been used in the management of brain ischemia-related disorders, such as Traumatic Brain Injury (TBI) .


Physical And Chemical Properties Analysis

Citicoline Sodium is a hygroscopic, white, crystalline powder with high water solubility . Its molecular weight is approximately 510.31 g/mol . The compound is stable under normal conditions, but it may degrade over time if exposed to certain environmental factors .

Scientific Research Applications

Neuroprotection in Cerebral Ischemia

Citicoline has demonstrated potential in reducing ischemic injury in central nervous system models, including focal ischemia and intracerebral hemorrhage. Studies suggest that citicoline treatment can significantly improve functional outcomes and reduce the volume of ischemic injury surrounding the hematoma in animal models, supporting its potential role in clinical intracerebral hemorrhage treatment (Clark et al., 1998). Further research in acute ischemic stroke patients found that citicoline treatment might improve functional outcome and reduce neurological deficit, with 500 mg appearing to be the optimal dose (Clark et al., 1997).

Enhancement of Neuroregenerative Processes

Citicoline's effects extend to neuroregeneration. In experimental models of stroke, daily injections of citicoline resulted in significantly improved neurological outcomes, which were associated with increased neurogenesis in the dentate gyrus, subventricular zone, and peri-infarct area. This highlights citicoline's potential for enhancing neuroregenerative processes after stroke (Diederich et al., 2012).

Cognitive Improvement in Degenerative and Vascular Cognitive Decline

Citicoline has shown beneficial effects in cognitive impairment, both of degenerative and vascular origin. It has been studied for its potential to potentiate neuroplasticity and serve as a precursor in the biosynthesis of phospholipids and acetylcholine. Research suggests that citicoline supplementation can improve cognitive functions, particularly in cases of vascular cognitive decline, by enhancing brain bioenergetics and membrane repair processes (Gareri et al., 2015).

Potential in Amblyopia and Visual Function

Citicoline has been explored for its effects on visual acuity in conditions such as amblyopia. Preliminary studies indicate that citicoline can improve visual acuity, at least temporarily, in amblyopic patients beyond the plastic period of the visual system, suggesting trials of citicoline as a medical treatment of amblyopia are warranted (Campos et al., 1995).

Future Directions

Research on the therapeutic potential of Citicoline Sodium in drug therapy is ongoing, with a focus on elucidating its mechanisms of action and exploring its efficacy in different medical conditions . It has shown promise in the management of conditions such as stroke, traumatic brain injury, Alzheimer’s disease, Parkinson’s disease, and age-related cognitive decline . Additionally, Citicoline Sodium is used as an adjuvant therapy in the treatment of glaucoma and optic nerve disorders .

properties

IUPAC Name

sodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O11P2.Na/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21;/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25);/q;+1/p-1/t9-,11-,12-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAFNFGRBBBSPD-OCMLZEEQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N4NaO11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048981
Record name Citicoline sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855585
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Citicoline sodium

CAS RN

33818-15-4, 987-78-0
Record name Citicoline sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033818154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Citicoline sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cytidine 5'-(trihydrogen diphosphate), mono[2-(trimethylammonio)ethyl] ester, hydroxide, inner salt, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.976
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citicoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITICOLINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XQ5AKD9YD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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